1-Bromo-3-(oxolan-2-yl)propan-2-one
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Overview
Description
1-Bromo-3-(oxolan-2-yl)propan-2-one is an organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . It is also known by its IUPAC name, 1-bromo-3-(tetrahydrofuran-2-yl)propan-2-one . This compound is characterized by the presence of a bromine atom, a tetrahydrofuran ring, and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-3-(oxolan-2-yl)propan-2-one typically involves the bromination of 3-(oxolan-2-yl)propan-2-one. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods often employ bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane .
Chemical Reactions Analysis
1-Bromo-3-(oxolan-2-yl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Bromo-3-(oxolan-2-yl)propan-2-one finds applications in various fields of scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is employed in the development of new therapeutic agents and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(oxolan-2-yl)propan-2-one involves its interaction with various molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ketone group can participate in redox reactions, influencing the compound’s reactivity and stability. The tetrahydrofuran ring provides structural rigidity and can engage in hydrogen bonding interactions with other molecules .
Comparison with Similar Compounds
1-Bromo-3-(oxolan-2-yl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(tetrahydrofuran-2-yl)propan-2-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
3-Bromo-2-oxopropyl tetrahydrofuran-2-carboxylate:
1-Bromo-3-(tetrahydrofuran-2-yl)propan-2-amine: The presence of an amine group in this compound makes it suitable for different types of chemical transformations.
Properties
IUPAC Name |
1-bromo-3-(oxolan-2-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-5-6(9)4-7-2-1-3-10-7/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVPYQQFSYYYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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